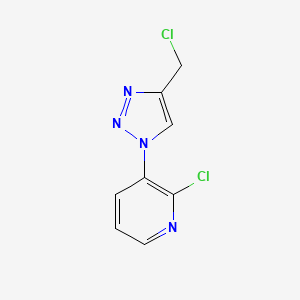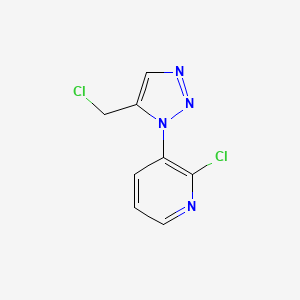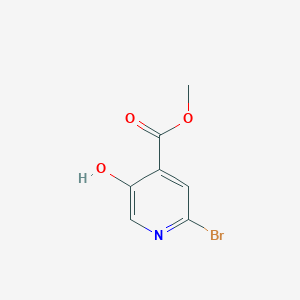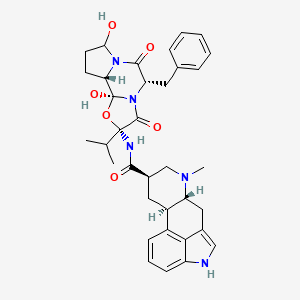![molecular formula C11H15N5 B1434392 4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1565048-62-5](/img/structure/B1434392.png)
4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pyrrolopyrazine Derivatives in Medicinal Chemistry
- Field : Medicinal Chemistry .
- Application : Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings. Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives as CDK2 Inhibitors
- Field : Cancer Treatment .
- Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
- Methods : The compounds were synthesized and their growth inhibition properties were tested on three examined cell lines .
- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
Pyrazolo[1,5-a]pyrimidines-based Fluorophores
- Field : Optical Applications .
- Application : A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
- Methods : The study involved a comprehensive theoretical-experimental study of the properties of these compounds .
- Results : The compounds showed good solid-state emission intensities, making them suitable for designing solid-state emitters .
Pyrazolo[1,5-a]pyrazine-4(5H)-one Derivatives
- Field : Cancer Treatment .
- Application : Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were synthesized and their antiproliferative effects on the A549 lung adenocarcinoma cell line were investigated .
- Methods : The derivatives were synthesized starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives .
- Results : Two derivatives were found to increase the cell death rate to 50%, and two derivatives increased the cell death rate by up to 40% .
Pyrazolo[1,5-a]pyrimidines-based Fluorophores
- Field : Optical Applications .
- Application : A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and their tunable photophysical properties .
- Methods : The study involved a comprehensive theoretical-experimental study of the properties of these compounds .
- Results : The compounds showed good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds and thus, solid-state emitters can be designed by proper structural selection .
Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives as CDK2 Inhibitors
- Field : Cancer Treatment .
- Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
- Methods : The compounds were synthesized and their growth inhibition properties were tested on three examined cell lines .
- Results : All the tested novel compounds showed good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .
Safety And Hazards
Propiedades
IUPAC Name |
4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-3-12-5-8-15(7-1)11-10-2-4-14-16(10)9-6-13-11/h2,4,6,9,12H,1,3,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGPHPBVUZLQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CN3C2=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



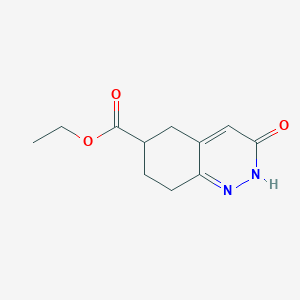
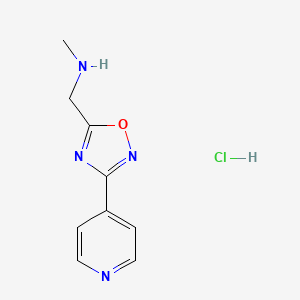
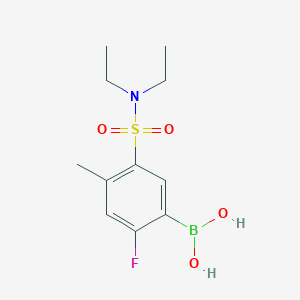
![Octahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B1434315.png)
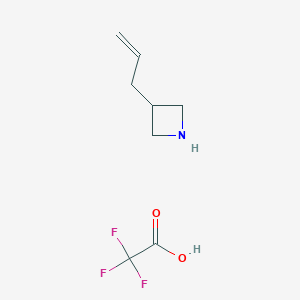
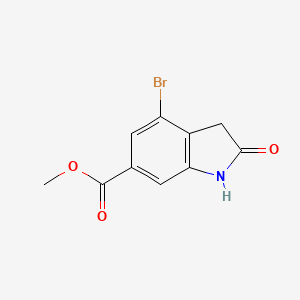
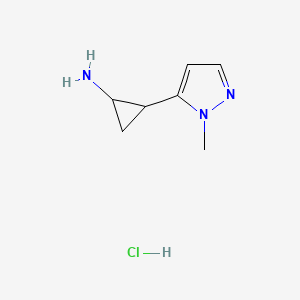
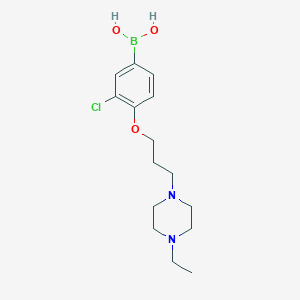
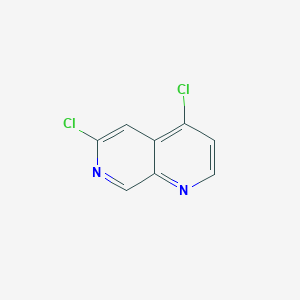
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate](/img/structure/B1434323.png)
